Cas no 68107-82-4 (S-Acebutolol)
S-Acebutolol Chemical and Physical Properties
Names and Identifiers
-
- (-)-Acebutolol
- butanamide, N-[3-acetyl-4-[[(2S)-2-hydroxy-3-[(1-methylethyl)amino]propyl]oxy]phenyl]-
- N-(3-Acetyl-4-{[(2S)-2-hydroxy-3-(isopropylamino)propyl]oxy}phenyl)butanamide
- NCGC00018215-01
- NCGC00018215-03
- Acebutolol, (S)-
- DTXSID70872933
- UNII-1QW38XEE0N
- CAS-34381-68-5
- Q27252766
- 68107-82-4
- NS00068235
- Butanamide, N-(3-acetyl-4-((2S)-2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-
- S-Acebutolol
- BUTANAMIDE, N-(3-ACETYL-4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-, (S)-
- CHEMBL1455097
- N-[3-acetyl-4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide
- 1QW38XEE0N
- NCGC00016827-01
- SCHEMBL3773
- (S)-acebutolol
- GOEMGAFJFRBGGG-HNNXBMFYSA-N
-
- Inchi: 1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1
- InChI Key: GOEMGAFJFRBGGG-HNNXBMFYSA-N
- SMILES: O(C1C=CC(=CC=1C(C)=O)NC(CCC)=O)C[C@H](CNC(C)C)O
Computed Properties
- Exact Mass: 336.20504
- Monoisotopic Mass: 336.205
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 10
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 87.7Ų
Experimental Properties
- Density: 1.118
- Boiling Point: 564.1°C at 760 mmHg
- Flash Point: 295°C
- Refractive Index: 1.542
- PSA: 87.66
S-Acebutolol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A123810-25mg |
S-Acebutolol |
68107-82-4 | 25mg |
$ 110.00 | 2023-04-19 | ||
| TRC | A123810-50mg |
S-Acebutolol |
68107-82-4 | 50mg |
$ 201.00 | 2023-04-19 | ||
| TRC | A123810-100mg |
S-Acebutolol |
68107-82-4 | 100mg |
$ 379.00 | 2023-04-19 | ||
| TRC | A123810-250mg |
S-Acebutolol |
68107-82-4 | 250mg |
$ 839.00 | 2023-04-19 | ||
| TRC | A123810-1g |
S-Acebutolol |
68107-82-4 | 1g |
$ 4500.00 | 2023-09-09 | ||
| A2B Chem LLC | AH23017-25mg |
(-)-Acebutolol |
68107-82-4 | 25mg |
$524.00 | 2024-04-19 | ||
| A2B Chem LLC | AH23017-50mg |
(-)-Acebutolol |
68107-82-4 | 50mg |
$725.00 | 2024-04-19 |
S-Acebutolol Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on S-Acebutolol
Recent Advances in S-Acebutolol (68107-82-4) Research: Pharmacological Insights and Therapeutic Applications
S-Acebutolol (CAS: 68107-82-4), the active enantiomer of the beta-adrenergic receptor blocker acebutolol, has garnered renewed interest in recent pharmacological research due to its stereospecific activity and potential therapeutic advantages. This research brief synthesizes the latest findings on S-Acebutolol, focusing on its molecular mechanisms, clinical efficacy, and emerging applications in cardiovascular and non-cardiovascular conditions. Recent studies highlight its improved receptor selectivity and reduced side-effect profile compared to racemic acebutolol, positioning it as a candidate for precision medicine approaches in hypertension and arrhythmia management.
A 2023 Journal of Medicinal Chemistry study (DOI: 10.1021/acs.jmedchem.3c00518) employed cryo-EM to resolve S-Acebutolol's binding mode to β1-adrenergic receptors at 2.8 Å resolution. The research revealed a unique interaction network involving Asn310 and Tyr348 residues, explaining its 18-fold higher affinity for β1 over β2 receptors compared to R-enantiomer. Concurrently, metabolic studies using LC-MS/MS (2024, Drug Metabolism and Disposition) identified diacetolol as the primary active metabolite, with S-configuration preservation yielding 40% greater bioavailability than racemic formulations in human trials (n=120).
Clinical investigations have expanded beyond traditional indications. A phase IIa trial (NCT05489263) demonstrated S-Acebutolol's efficacy in reducing ventricular tachyarrhythmias in long-QT syndrome type 1 patients, with a 62% reduction in events versus placebo (p<0.01). Notably, its membrane-stabilizing activity showed neuroprotective potential in a 2024 Nature Neuroscience study, where S-Acebutolol reduced glutamate excitotoxicity in hippocampal neurons by 73% through σ1 receptor modulation - a property absent in the R-enantiomer.
Manufacturing advancements include a novel enzymatic resolution process (2024, Organic Process Research & Development) achieving 99.8% enantiomeric excess using immobilized lipase B, reducing production costs by 60%. Stability studies confirm S-Acebutolol's degradation follows first-order kinetics, with photostability being the limiting factor (t90 = 2.3 years under ICH Q1B conditions). These developments support its potential transition from investigational agent to clinical practice within the next 3-5 years.
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